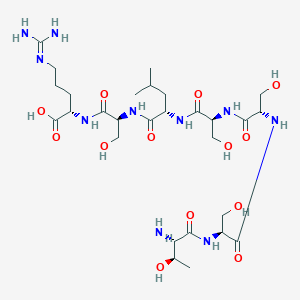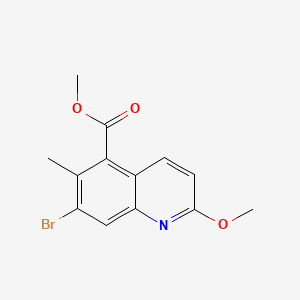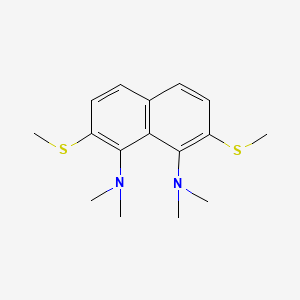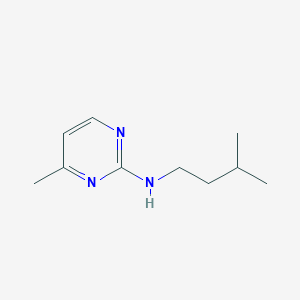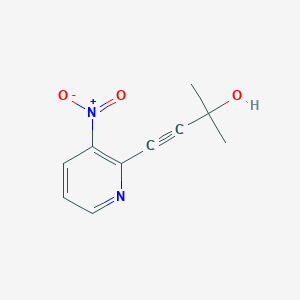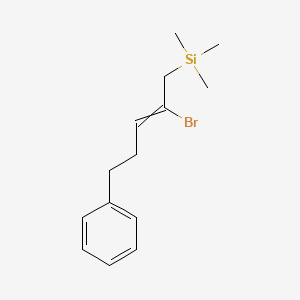
Pentyl (butoxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl (butoxymethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a pentyl group and a butoxymethyl group attached to the carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentyl (butoxymethyl)carbamate can be achieved through several methods. One common approach involves the reaction of pentylamine with butoxymethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.
Another method involves the use of carbon dioxide and amines. This approach is environmentally friendly and can be conducted under continuous flow conditions, significantly reducing reaction times and improving yields .
Industrial Production Methods
Industrial production of carbamates often involves the reaction of alcohols with isocyanates. For this compound, pentyl alcohol can be reacted with butoxymethyl isocyanate. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl (butoxymethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to form the corresponding amine and alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Pentylamine and butoxymethyl alcohol.
Oxidation: Corresponding oxides of the carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentyl (butoxymethyl)carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of pentyl (butoxymethyl)carbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the synaptic cleft . This mechanism is crucial for its potential therapeutic applications in treating conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different applications.
Methyl carbamate: Used in the synthesis of various pharmaceuticals and agrochemicals.
Phenyl carbamate: Known for its antioxidant properties and used in medicinal chemistry.
Uniqueness
Pentyl (butoxymethyl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pentyl group and a butoxymethyl group makes it particularly suitable for applications requiring stability and specific molecular interactions.
Eigenschaften
CAS-Nummer |
782505-03-7 |
|---|---|
Molekularformel |
C11H23NO3 |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
pentyl N-(butoxymethyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-3-5-7-9-15-11(13)12-10-14-8-6-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
CSTQEUJQBLQFSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)NCOCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


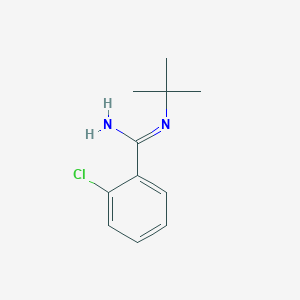
![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)

![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)

